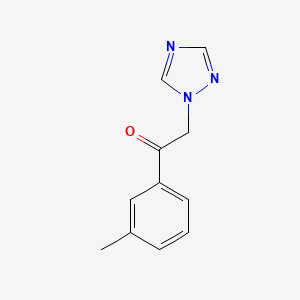![molecular formula C25H20N2O B14287591 1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/no-structure.png)
1,3-Di([1,1'-biphenyl]-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di([1,1’-biphenyl]-2-yl)urea is a synthetic organic compound characterized by the presence of two biphenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di([1,1’-biphenyl]-2-yl)urea can be synthesized through the reaction of 2-aminobiphenyl with phosgene or its safer alternatives like triphosgene. The reaction typically involves the following steps:
Formation of Isocyanate Intermediate: 2-aminobiphenyl reacts with phosgene to form the corresponding isocyanate intermediate.
Urea Formation: The isocyanate intermediate then reacts with another molecule of 2-aminobiphenyl to form 1,3-Di([1,1’-biphenyl]-2-yl)urea.
Industrial Production Methods
Industrial production of 1,3-Di([1,1’-biphenyl]-2-yl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of safer phosgene substitutes and environmentally friendly solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Di([1,1’-biphenyl]-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Oxidized biphenyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
1,3-Di([1,1’-biphenyl]-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and its ability to inhibit lipid peroxidation.
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) for selective anion recognition.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Di([1,1’-biphenyl]-2-yl)urea involves its ability to form stable hydrogen bonds with target molecules. This property is crucial for its biological activity, such as inhibiting lipid peroxidation by stabilizing free radicals . The biphenyl groups also contribute to its ability to interact with various molecular targets through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Di([1,1’-biphenyl]-3-yl)urea: Similar structure but with biphenyl groups attached at the 3-position.
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)diurea: Contains dimethyl-substituted biphenyl groups.
Uniqueness
1,3-Di([1,1’-biphenyl]-2-yl)urea is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with molecular targets. The position of the biphenyl groups affects its ability to form hydrogen bonds and π-π interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H20N2O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,3-bis(2-phenylphenyl)urea |
InChI |
InChI=1S/C25H20N2O/c28-25(26-23-17-9-7-15-21(23)19-11-3-1-4-12-19)27-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H2,26,27,28) |
InChI Key |
NLSRCRURLWCNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
